molecular formula C20H22N2O8 B11538777 5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11538777
M. Wt: 418.4 g/mol
InChI Key: XAFPWZOXHVMIOF-UHFFFAOYSA-N
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Description

5’-(2-Methoxyethyl) 3’-methyl 2’-amino-6’-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of indole and pyran rings, which are fused together in a spiro configuration. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(2-Methoxyethyl) 3’-methyl 2’-amino-6’-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic synthesis. One common approach is:

    Formation of the Indole Ring: The indole ring can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Spirocyclization: The indole derivative is then subjected to spirocyclization with a suitable pyran precursor. This step often involves the use of Lewis acids or other catalysts to facilitate the formation of the spiro linkage.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyethyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives, such as alcohols from carbonyl groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure makes it a valuable scaffold in synthetic organic chemistry.

Biology

Biologically, compounds with indole and pyran rings are often investigated for their potential pharmacological activities. This compound could be explored for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, such compounds are of interest for their potential to interact with biological targets, such as enzymes or receptors. They may be investigated for their anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5’-(2-Methoxyethyl) 3’-methyl 2’-amino-6’-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate would depend on its specific biological target. Generally, compounds with indole rings can interact with a variety of enzymes and receptors, potentially inhibiting or activating them. The spirocyclic structure may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylates: These compounds share the indole ring and carboxylate groups but lack the spirocyclic structure.

    Spiro[indole-pyran] derivatives: These compounds have similar spirocyclic structures but may differ in their functional groups.

Uniqueness

The uniqueness of 5’-(2-Methoxyethyl) 3’-methyl 2’-amino-6’-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific combination of functional groups and its spirocyclic structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H22N2O8

Molecular Weight

418.4 g/mol

IUPAC Name

5-O'-(2-methoxyethyl) 3-O'-methyl 2'-amino-6'-(methoxymethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C20H22N2O8/c1-26-8-9-29-18(24)14-13(10-27-2)30-16(21)15(17(23)28-3)20(14)11-6-4-5-7-12(11)22-19(20)25/h4-7H,8-10,21H2,1-3H3,(H,22,25)

InChI Key

XAFPWZOXHVMIOF-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OC)N)COC

Origin of Product

United States

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